Compound Description: MCI-225 is a novel antidepressant compound. [] It functions by inhibiting the synaptosomal uptake of noradrenaline, serotonin, and dopamine, while showing high affinity for the 5-HT3 receptor. [] Studies indicate MCI-225's potential as a new type of potent antidepressant due to its selective inhibition of NA uptake and 5-HT3 receptor antagonism. []
Compound Description: This group of compounds was synthesized via palladium-catalyzed Sonogashira reactions, demonstrating the application of this method in producing 4-substituted-6-methyl-2-(methylthio)pyrimidines. []
3,5‐bis((5‐bromo‐6‐methyl‐2‐t‐aminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines and Pyrimidinylthio Pyrimidotriazolothiadiazines
Compound Description: These compounds were designed and synthesized as potential 15‐lipo‐oxygenase (15‐LO) inhibitors. [] The study suggested that the hydrogen bonds in the quaternary nitrogen of the piperazine ring play a crucial role in 15-LO inhibition. []
Compound Description: This pyrimidine derivative was synthesized via the Biginelli three-component cyclocondensation reaction and was investigated for its in vitro antioxidant activity and in vivo radioprotective properties in a Drosophila melanogaster model system. [] The compound exhibited antioxidant effects and reduced oxidative stress induced by ionizing radiation. []
Compound Description: This series of compounds was investigated as potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation. [] They showed biological effects such as the suppression of neointima formation. [] Structural modifications, particularly the replacement of the quinazoline moiety with other heterocyclic rings, were explored to optimize activity and metabolic stability. []
Compound Description: XB513 was designed as a novel calcium agonist with alpha-1 adrenergic receptor antagonistic properties. [] It exhibited positive inotropic responses in isolated guinea pig left atria and inhibited norepinephrine-induced contractions in rabbit aorta. [] XB513 also demonstrated beneficial effects in a heart failure dog model, suggesting potential as a new class of agent for treating congestive heart failure. []
Compound Description: This compound, including its carbon-14 and carbon-13 labeled analogs, was synthesized and characterized. [] The synthesis involved intermediates like R-(+)-Trolox® and 2,4,6-trichloro-pyrimidine. []
Compound Description: Olanzapine is an atypical antipsychotic drug known to induce weight gain, hyperphagia, and metabolic dysregulation as side effects. []
Compound Description: BOS172722 is a potent and selective pyrido[3,4-d]pyrimidine-based inhibitor of Monopolar Spindle 1 (MPS1) kinase, a promising target for cancer therapy. [] It has advanced to Phase 1 clinical trials as a potential anticancer agent. []
Compound Description: These compounds are a novel class of antifolates designed to overcome drug resistance and improve tumor targeting. [] The introduction of a methyl group at the 6-position of the pyrrole ring in pemetrexed analogs selectively abolished transport by the reduced folate carrier (RFC) while maintaining transport by the more tumor-selective folate receptors (FRs) and proton-coupled folate transporter (PCFT). []
Compound Description: This compound is a known pyrimidine derivative that exists in both triclinic and monoclinic polymorphic forms. [] The triclinic polymorph is characterized by its crystal structure, which exhibits N—H⋯O hydrogen bonds linking molecules into inversion dimers. []
Compound Description: This pyrimidine derivative's crystal structure has been elucidated, revealing a twist-boat conformation of the pyrimidine ring and an axially positioned 2-fluorobenzene ring. [] The crystal packing is stabilized by N—H⋯O, N—H⋯S, and C—H⋯O hydrogen bonds, forming supramolecular chains along the b axis, which are further linked by C—H⋯π interactions. []
Compound Description: PF-06700841 is a dual inhibitor of tyrosine kinase 2 (TYK2) and JAK1, key enzymes in the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway involved in cytokine signaling. [] It has shown efficacy in Phase III clinical trials for treating autoimmune diseases like psoriasis, psoriatic arthritis, inflammatory bowel disease, and rheumatoid arthritis. []
Compound Description: This group of substituted pyrimidines was investigated for their density, viscosity, and ultrasonic properties in ethanolic solutions. [] The study focused on understanding the molecular interactions and acoustical properties of these compounds in solution. []
Compound Description: NHPPC is a potential type 5 phosphodiesterase (PDE5) inhibitor synthesized from an avanafil analog for treating erectile dysfunction. [] Preclinical studies assessed its pharmacokinetic properties, metabolic stability, plasma protein binding, and interactions with cytochrome P450 enzymes. []
Compound Description: A series of substituted 1-(1-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. [] The study aimed to explore the potential of these compounds as antimicrobial agents. []
Compound Description: Compound III is a novel 3,4-pyridinedicarboximide derivative with analgesic activity. []
4-Methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)
Compound Description: Compound II is structurally related to compound III and has been studied for its stability and degradation kinetics in various pH and temperature conditions. [, ]
Compound Description: This compound was synthesized and evaluated for its in vitro biological activity, but specific details regarding its activity were not provided in the abstract. []
N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides and N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)-2,4-pentadienamides
Compound Description: These series of acrylamide and pentadienamide derivatives were synthesized and evaluated for their antiallergic activity. [] They were found to inhibit the rat passive cutaneous anaphylaxis (PCA) reaction and the enzyme 5-lipoxygenase. [] Notably, compound 17p [(E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide] showed potent antiallergic activity. []
Compound Description: This pyrimidine derivative's crystal structure was determined in a salt form with tris(hydroxymethyl)ammonium chloride. [] The analysis revealed a half-chair conformation of the pyrimidine ring and an almost perpendicular orientation relative to the benzene ring. []
Compound Description: The crystal structure of this compound, a furo[2,3-d]pyrimidine derivative, has been determined, revealing key structural features and intermolecular interactions. []
Compound Description: SCH66712 is a mechanism-based inactivator (MBI) of both CYP2D6 [] and CYP3A4 [], enzymes crucial for drug metabolism in the liver.
Compound Description: SIB-1553A is a subtype-selective ligand for nicotinic acetylcholine receptors (nAChRs) with a preference for β4 subunit-containing receptors. [] Preclinical studies have shown that SIB-1553A improves working and reference memory performance in aged rodents and nonhuman primates, suggesting potential for treating cognitive dysfunction associated with aging and neurodegenerative diseases. []
Compound Description: This compound, particularly its optically active enantiomers, has been synthesized and evaluated for its antihypertensive effects. [] The (4S)-(+)-enantiomer demonstrated superior activity in reducing blood pressure and inhibiting [3H]nimodipine binding to rat cardiac membrane homogenate. []
Compound Description: SUVN-502 is a potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonist. [] It shows potential as a treatment for Alzheimer's disease and other cognitive disorders due to its robust preclinical efficacy in improving cognitive function. []
Compound Description: This group of compounds was synthesized and investigated as potential ligands for the 5-HT receptor, aiming to develop novel therapeutics for conditions related to 5-HT receptor dysfunction. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.